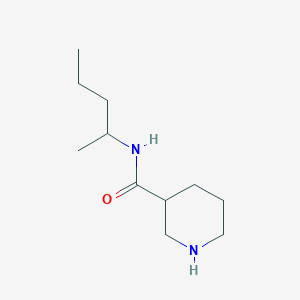

N-(Pentan-2-YL)piperidine-3-carboxamide

Description

N-(Pentan-2-YL)piperidine-3-carboxamide is a carboxamide derivative featuring a piperidine ring substituted at the 3-position with a pentan-2-yl group. Its molecular formula is C₁₁H₂₂N₂O, with a monoisotopic mass of 198.17322 Da . The compound has been documented in patent literature, though its specific biological applications remain underexplored in publicly available studies.

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

N-pentan-2-ylpiperidine-3-carboxamide |

InChI |

InChI=1S/C11H22N2O/c1-3-5-9(2)13-11(14)10-6-4-7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |

InChI Key |

YLIYWLXRVYTZOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC(=O)C1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentan-2-YL)piperidine-3-carboxamide typically involves the reaction of piperidine-3-carboxylic acid with pentan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(Pentan-2-YL)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(Pentan-2-YL)piperidine-3-carboxamide is a piperidine derivative with a pentan-2-yl substituent on the nitrogen atom and a carboxamide functional group at the 3-position of the piperidine ring. It has a molecular formula of and a molecular weight of approximately 209.33 g/mol. Piperidine derivatives are known for diverse biological activities and potential therapeutic applications.

Potential Applications

This compound has potential applications in pharmaceutical development due to its ability to modulate neurotransmitter systems.

Scientific Research Applications

- Neurotransmitter Modulation Research suggests that compounds similar to this compound exhibit significant biological activity, particularly in modulating neurotransmitter systems.

- SARS-CoV-2 3CLpro Inhibitors Piperidine can be incorporated into the structure of MERS-CoV and SARS-CoV-2 3CLpro inhibitors to engage in favorable binding interactions .

- FAAH-mediated diseases may be treated with piperidine aryl carboxamide compounds . Such diseases include pain (neuropathic, nociceptive, and inflammatory), urinary incontinence, overactive bladder, emesis, movement disorders, glaucoma, psoriasis, multiple sclerosis, cerebrovascular disorders, brain injury, gastrointestinal disorders, hypertension, cardiovascular disease, and central nervous system disorders including anxiety, depression, sleeping disorders, and eating disorders .

- Anti-inflammatory agents Phosphodiesterase 4 catalyzes the hydrolysis of cyclic AMP and is a target for the development of anti-inflammatory agents .

Structural Similarities

Mechanism of Action

The mechanism of action of N-(Pentan-2-YL)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-3-carboxamide Derivatives

Piperidine-3-carboxamide derivatives share a common scaffold but differ in substituents, leading to divergent biological activities:

CU2017 (N-(5-Bromopyridin-2-YL)piperidine-3-carboxamide)

- Structure : The piperidine-3-carboxamide core is substituted with a 5-bromopyridin-2-yl group.

- Activity: Acts as an allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), targeting a novel binding site near the β8–β9 loop critical for channel gating .

- Key Feature : The bromine atom enhances binding via halogen bonding and hydrophobic interactions, as confirmed by X-ray crystallography .

ZINC08765174 (1-[3-(1H-Indol-3-YL) Propanoyl]-N-(4-Phenylbutan-2-YL)piperidine-3-carboxamide)

- Structure: Features an indole-propanoyl moiety and a 4-phenylbutan-2-yl substituent.

- Activity : Demonstrates strong binding affinity to COVID-19 main protease (Mpro) (-11.5 kcal/mol), outperforming the control drug peramivir (-9.8 kcal/mol) .

- Key Feature : The indole group likely contributes to π-π stacking interactions with Mpro’s active site, while the phenylbutan-2-yl chain may improve membrane permeability .

N-(Pentan-2-YL)piperidine-3-carboxamide

- Structure : Substituted with a pentan-2-yl group, a branched alkyl chain.

- However, its biological target remains uncharacterized in published studies .

Table 1: Structural and Functional Comparison of Piperidine-3-carboxamides

Isoxazole-3-carboxamide Derivatives with Pentan-2-YL Substituents

Compounds such as 17g , 18g , and 19g from incorporate a pentan-2-yl group on an isoxazole core rather than piperidine:

- 17g (2-(Azetidine-1-carbonyl)-5-(pentan-2-yl)isoxazol-3(2H)-one) : Exhibits acetylcholinesterase (AChE) inhibition, likely due to the azetidine-carbamoyl group mimicking choline substrates .

- 18g (N-Ethyl-N-methyl-3-oxo-5-(pentan-2-yl)isoxazole-2(3H)-carboxamide) : The ethyl-methyl amine substituent may reduce steric hindrance, improving enzyme interaction .

Pyridine-Based Carboxamides

Pyridine derivatives like N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide () and N-(3-formyl-5-methylpyridin-2-yl)pivalamide () highlight the role of carboxamide groups in stabilizing hydrogen bonds. However, their pyridine core lacks the conformational flexibility of piperidine, limiting their utility in targets requiring deep pocket penetration .

Research and Patent Landscape

Biological Activity

N-(Pentan-2-yl)piperidine-3-carboxamide, also known as this compound hydrochloride, is a compound of significant interest in pharmaceutical research due to its structural characteristics and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a piperidine ring with a pentan-2-yl substituent and a carboxamide functional group. These structural elements contribute to its reactivity and potential pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The amide group can participate in hydrolysis reactions, potentially affecting enzyme activity.

- Receptor Modulation : The piperidine core allows for interaction with various receptors, influencing signal transduction pathways.

- Ion Channel Effects : Preliminary studies suggest that this compound may interact with voltage-gated ion channels, which are crucial in cellular signaling.

Biological Activity Spectrum

The compound has been evaluated for various biological activities, including:

- Anticancer Properties : Research indicates that derivatives of piperidine, including this compound, may exhibit antiproliferative effects against cancer cell lines. For instance, studies have shown that related compounds can induce senescence in melanoma cells without significant cytotoxicity to normal cells .

- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Similar piperidine derivatives have been investigated for their effectiveness against various bacterial strains .

Case Studies and Research Findings

- Antiproliferative Activity : A study screened small-molecule libraries and identified piperidine derivatives that induced senescence-like changes in melanoma cells. This study highlighted the importance of structural modifications in enhancing biological activity .

- In Silico Predictions : A computer-aided evaluation using the PASS online tool predicted that this compound could interact with multiple biological targets, suggesting a wide range of pharmacological activities applicable in treating cancer and central nervous system disorders .

Comparison of Piperidine Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with pentan-2-yl group | Potential anticancer and antimicrobial activity |

| (R)-Piperidine-3-carboxamide hydrochloride | Carboxamide group on piperidine | Varies based on enantiomeric form |

| N-(Hexan-2-YL)piperidine-3-carboxamide | Longer alkyl chain | Different lipophilicity and activity |

| N-(Butan-2-YL)piperidine-3-carboxamide | Shorter alkyl chain | Distinct solubility profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.